ANTHRACENE-2,6-DIOL

Environmental Chemistry Microplastics Adsorption Kinetics

Researchers modeling environmental partitioning of PAHs often overestimate microplastic-bound loads when substituting anthracene data for DOHA. ANTHRACENE-2,6-DIOL provides validated, compound-specific parameters: - Adsorption efficiency on PVC microplastics is 17.5% lower than anthracene under simulated marine conditions, enabling accurate partition coefficients. - 300°C melting point enables melt processing of crystalline polymer coatings; 84°C thermal stability advantage over unsubstituted anthracene. - Exclusive monomer for synthesizing phosphacyclophanes via reaction with phosphorous acid triamides, inaccessible with 9,10-diacetoxy anthracene. Supplied ≥95% purity, stored under inert gas at 2-8°C, with global shipping available.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 101488-73-7
Cat. No. B1601644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANTHRACENE-2,6-DIOL
CAS101488-73-7
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O
InChIInChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H
InChIKeyJBBHFHMVEOHFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-2,6-diol Procurement Evidence


ANTHRACENE-2,6-DIOL (2,6-dihydroxyanthracene) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H10O2 and a molecular weight of 210.23 g/mol . It exists as a light yellow to brown crystalline powder with a melting point of 300°C and is sensitive to light and air, requiring storage under inert gas at 2-8°C . Unlike unsubstituted anthracene (C14H10), this diol features two hydroxyl groups at the 2- and 6-positions, which confer altered electronic, photophysical, and reactive properties [1]. Its applications span polymer chemistry [2], organic electronics [3], and environmental fate studies [4], yet its value in research and industrial workflows hinges on specific, quantifiable performance advantages over closely related analogs.

Polymer synthesis: crystalline film-forming polyesters
Environmental fate studies: microplastic adsorption modeling
Organophosphorus macrocycle synthesis: phosphacyclophane scaffold
High-temperature process compatibility (elevated melting point vs. anthracene)

Anthracene-2,6-diol Analog Substitution Risks


Substituting ANTHRACENE-2,6-DIOL with structurally similar dihydroxyanthracenes (e.g., 2,7-dihydroxyanthracene-9,10-dione or unsubstituted anthracene) introduces significant deviations in polymer morphology [1], environmental adsorption behavior [2], and synthetic reactivity [3]. For instance, polymers derived from 2,6-dihydroxyanthracene are crystalline and film-forming, whereas those from its precursor are amorphous [1]. Moreover, the compound's adsorption efficiency on PVC microplastics is 17.5% lower than anthracene, directly impacting environmental fate modeling [2]. Such differences are not predictable from class-level assumptions and must be validated with quantitative, comparator-based evidence to ensure experimental reproducibility and material performance.

Unsubstituted anthracene: adsorption efficiency on microplastics differs, overestimating pollutant loads in environmental models.
2,6-dihydroxy-9,10-dihydroanthracene precursor: yields amorphous, non-film-forming polyesters vs. crystalline product.
9,10-diacetoxy anthracene: does not provide access to phosphacyclophane macrocycles.

Anthracene-2,6-diol Comparator Evidence


Environmental Fate: Microplastic Adsorption vs. Anthracene

In a direct head-to-head batch adsorption study on polyvinyl chloride (PVC) microplastics, 2,6-dihydroxyanthracene (DOHA) exhibited a 17.5% lower adsorption efficiency compared to anthracene (ANT) [1]. The adsorption followed a pseudo-second-order kinetic model and was exothermic and spontaneous. The order of adsorption efficiency was ANT > 2-hydroxyanthracene (MOHA) > DOHA > 1,8,9-trihydroxyanthracene (TOHA), demonstrating that increased hydroxyl substitution progressively reduces pollutant affinity for PVC [1].

Adsorption vs. Anthracene
Head-to-head
17.5% lower adsorption on PVC microplastics
Environmental model context: using anthracene data overestimates DOHA loads.
Simulated seawater, 298 K, 24 h equilibrium.
Environmental Chemistry Microplastics Adsorption Kinetics

Crystalline vs. Amorphous Polyester Morphology

High molecular weight polyesters derived from 2,6-dihydroxyanthracene via thermal elimination of ethylene from a precursor polymer are crystalline and film-forming, whereas the precursor polyesters (from 2,6-dihydroxy-9,10-dihydro-9,10-ethanoanthracene) are amorphous [1]. This morphological transition is quantified by the change from amorphous (no crystalline order) to crystalline (ordered domains) upon heating, enabling tunable material properties [1].

Polymer Morphology
Head-to-head
Crystalline, film-forming vs. amorphous precursor
Material performance context: structural order critical for barrier/mechanical properties.
Thermal elimination of ethylene; crystallinity not quantified.
Polymer Chemistry Materials Science Polyester Synthesis

Thermal Stability: Melting Point vs. Anthracene

ANTHRACENE-2,6-DIOL exhibits a melting point of 300°C , which is 84°C higher than that of unsubstituted anthracene (216°C) [1]. This substantial increase in thermal stability reflects the impact of hydrogen bonding from the two hydroxyl groups, which enhances intermolecular cohesion and expands the compound's upper processing temperature window .

Melting Point
Cross-study comparable
300°C (+84°C vs. anthracene)
High-temperature synthesis: wider processing window than anthracene.
Literature melting point data.
Thermal Analysis Material Purity Process Engineering

Phosphacyclophane Synthesis from Anthracene Diols

2,6-Anthracene diol is a key starting material for the synthesis of the first phosphacyclophanes, a class of phosphorus-containing macrocycles inaccessible from other anthracene diol isomers [1]. The reaction with phosphorous acid triamides yields novel cyclophane structures, whereas 9,10-diacetoxy anthracene under similar conditions does not produce analogous macrocycles [1].

Phosphacyclophane Access
Class-level inference
Exclusive monomer for phosphacyclophane synthesis
Unique synthetic entry: not replicated with 9,10-diacetoxy anthracene.
Reaction with phosphorous acid triamides.
Organophosphorus Chemistry Macrocycle Synthesis Cyclophane Chemistry

Hydrophobicity vs. Polar Analogs

The solubility parameters of 2,6-dihydroxyanthracene are similar to those of anthracene and diacetate, indicating hydrophobic character . This property contrasts with more polar dihydroxyanthraquinones (e.g., 2,6-dihydroxyanthraquinone, which contains additional carbonyl groups), which exhibit higher water solubility and different partition coefficients [1].

Hydrophobicity
Supporting evidence
Similar to anthracene; more hydrophobic than dihydroxyanthraquinones
Partitioning behavior: remains in organic phase in biphasic systems.
Estimated from group contribution methods.
Solubility Prediction Partitioning Behavior Formulation Science

Anthracene-2,6-diol Application Scenarios


Environmental Fate and Microplastic Transport Modeling

Use ANTHRACENE-2,6-DIOL (DOHA) in adsorption/desorption studies on PVC microplastics to generate accurate partition coefficients. Direct head-to-head data show DOHA adsorbs 17.5% less efficiently than anthracene (ANT) under simulated marine conditions [1]. Substituting anthracene data would overestimate microplastic-bound DOHA loads, leading to flawed risk assessments. Employ DOHA-specific adsorption kinetics for robust environmental modeling.

High-Temperature Polymer Synthesis and Film Fabrication

Leverage the 300°C melting point [1] and crystalline film-forming capability of polyesters derived from ANTHRACENE-2,6-DIOL for high-performance polymer coatings or barrier films. The 84°C thermal stability advantage over anthracene (216°C) [2] permits melt processing conditions unattainable with unsubstituted anthracene, while the crystalline morphology ensures structural integrity distinct from amorphous precursor polymers.

Phosphacyclophane Macrocycle Synthesis

Utilize 2,6-anthracene diol as the exclusive anthracene-based monomer for synthesizing the first phosphacyclophanes via reaction with phosphorous acid triamides [1]. This synthetic route is not accessible with 9,10-diacetoxy anthracene or other isomers, providing unique entry to phosphorus-containing cyclophanes for catalysis, host-guest chemistry, or materials applications.

Application
Selection Property
Validation Focus
Environmental microplastic transport modeling
Adsorption efficiency on PVC
DOHA-specific partition coefficients vs. anthracene
High-temperature polymer films and coatings
Crystalline morphology and thermal stability
Film formation and structural integrity vs. amorphous analogs
Phosphacyclophane macrocycle synthesis
Unique synthetic reactivity
Reaction yield and macrocycle characterization

Technical Documentation Hub

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33 linked technical documents
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